N-methoxyfuran-2-carboxamide
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Overview
Description
N-methoxyfuran-2-carboxamide is a heterocyclic compound with the molecular formula C6H7NO3 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxyfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with methoxyamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Another method involves the use of microwave-assisted synthesis, which has been shown to produce amide derivatives containing furan rings under mild conditions. This method utilizes effective coupling reagents like DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods, such as crystallization or flash chromatography, play a crucial role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives .
Scientific Research Applications
N-methoxyfuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential antimicrobial agent.
Medicine: It has shown promise in the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: This compound is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s furan ring structure allows it to interact with various biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-methylfuran-2-carboxamide: Contains a methyl group instead of a methoxy group, affecting its biological activity.
Furan-2,5-dicarboxamide: Contains an additional carboxamide group, leading to different applications and reactivity
Uniqueness
N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its solubility and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
N-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C6H7NO3/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8) |
InChI Key |
OVULJVYRDCLMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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